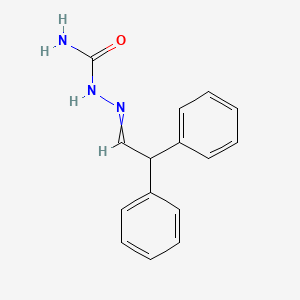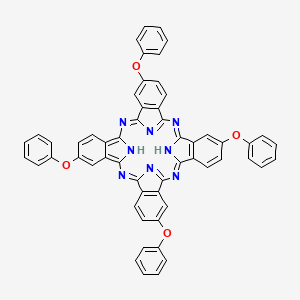
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine is a phthalocyanine derivative known for its unique structural and electronic properties. Phthalocyanines are a group of macrocyclic compounds that have been extensively studied for their applications in various fields such as photonics, electronics, and catalysis. The tetraphenoxy substitution on the phthalocyanine core enhances its solubility and alters its electronic properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt. One common method is the reaction of 4,5-diphenoxyphthalonitrile with a metal salt such as zinc acetate in a high-boiling solvent like quinoline. The reaction is carried out under reflux conditions, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce costs and improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can also be performed to modify the compound’s electronic structure.
Substitution: The phenoxy groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phthalocyanine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance solubility or reactivity.
Scientific Research Applications
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic solar cells, sensors, and electronic devices due to its excellent photophysical and electrochemical properties.
Mechanism of Action
The mechanism of action of 2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The phenoxy groups enhance the compound’s solubility and cellular uptake, improving its efficacy in biological applications.
Comparison with Similar Compounds
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine can be compared with other phthalocyanine derivatives, such as:
2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine: This compound has tert-butyl groups instead of phenoxy groups, which can affect its solubility and electronic properties.
2,9,16,23-Tetramethoxy-29H,31H-phthalocyanine:
Metal-substituted phthalocyanines: Compounds like zinc phthalocyanine and copper phthalocyanine have different metal centers, which can significantly alter their photophysical and catalytic properties.
The uniqueness of this compound lies in its phenoxy substitution, which provides a balance of solubility and electronic properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C56H34N8O4 |
|---|---|
Molecular Weight |
882.9 g/mol |
IUPAC Name |
6,15,24,33-tetraphenoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H34N8O4/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53/h1-32H,(H2,57,58,59,60,61,62,63,64) |
InChI Key |
YQCQRPXVCLGQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3N4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



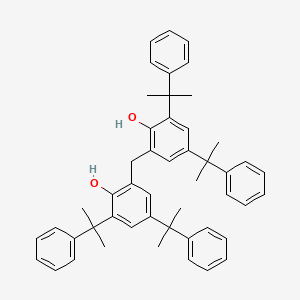
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
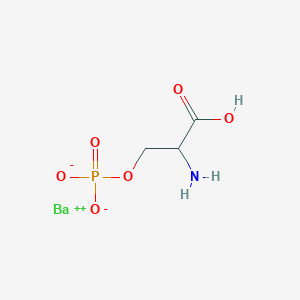

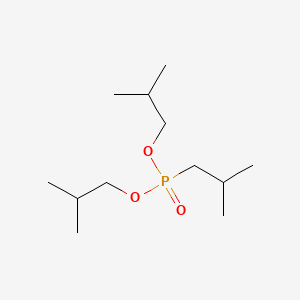
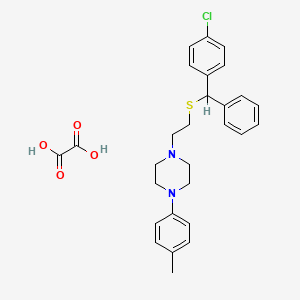
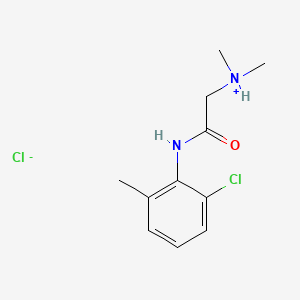
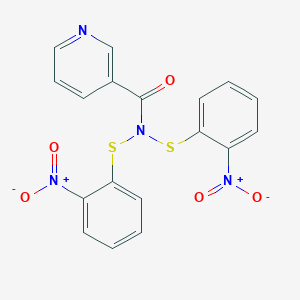
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
